Home > Products > Screening Compounds P144442 > N-Fmoc-2-chlorobenzyl-glycine
N-Fmoc-2-chlorobenzyl-glycine -

N-Fmoc-2-chlorobenzyl-glycine

Catalog Number: EVT-8191686
CAS Number:
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Fmoc-2-chlorobenzyl-glycine is a chemical compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid glycine, which is further substituted with a chlorobenzyl group. This compound is significant in peptide synthesis and is utilized in various scientific applications due to its unique structural properties.

Source

N-Fmoc-2-chlorobenzyl-glycine can be synthesized from glycine through specific chemical reactions involving Fmoc-chloroformate and chlorobenzyl derivatives. The compound is cataloged under the Chemical Abstracts Service with the identifier CID 139211262, and its molecular formula is C24H20ClNO4C_{24}H_{20}ClNO_{4} .

Classification

N-Fmoc-2-chlorobenzyl-glycine belongs to the class of amino acid derivatives, specifically those that are protected for use in peptide synthesis. It is classified as a building block in organic chemistry, particularly in the context of solid-phase peptide synthesis.

Synthesis Analysis

Methods

The synthesis of N-Fmoc-2-chlorobenzyl-glycine typically involves the following steps:

  1. Protection of Glycine: Glycine is first reacted with Fmoc-chloroformate to introduce the Fmoc protecting group. This reaction often requires a base such as sodium carbonate to facilitate the acylation process.
  2. Introduction of Chlorobenzyl Group: The chlorobenzyl moiety is introduced through a nucleophilic substitution reaction, where chlorobenzyl derivatives react with the protected glycine.

Technical Details

The reaction conditions are critical for maximizing yield and minimizing side products. For instance, using an excess of Fmoc-chloroformate and controlling the temperature can help reduce the formation of undesired oligomers or dipeptides . The deprotection step, where the Fmoc group is removed, typically employs piperidine in dimethylformamide (DMF) as a solvent, allowing for selective cleavage while preserving other functional groups .

Molecular Structure Analysis

Structure

The molecular structure of N-Fmoc-2-chlorobenzyl-glycine features:

Chemical Reactions Analysis

Reactions

N-Fmoc-2-chlorobenzyl-glycine participates in several key reactions during peptide synthesis:

  1. Amide Bond Formation: The primary amine reacts with activated carboxylic acids or derivatives to form peptide bonds.
  2. Fmoc Deprotection: The removal of the Fmoc group under basic conditions leads to free amino groups that can participate in further coupling reactions.

Technical Details

The efficiency of these reactions can be affected by factors such as solvent choice, temperature, and the presence of coupling reagents . For instance, using 1-hydroxybenzotriazole as an additive can enhance coupling efficiency by stabilizing reactive intermediates .

Mechanism of Action

Process

The mechanism through which N-Fmoc-2-chlorobenzyl-glycine acts primarily involves its role as a building block in peptide synthesis:

  1. Activation: The carboxylic acid moiety is activated through coupling reagents (e.g., carbodiimides), leading to the formation of an acyl intermediate.
  2. Nucleophilic Attack: The amino group from another amino acid attacks this intermediate, forming an amide bond.
  3. Deprotection: The Fmoc group is subsequently removed, allowing for further peptide elongation .

Data

This mechanism highlights the importance of controlling reaction conditions to minimize racemization and side reactions during synthesis.

Physical and Chemical Properties Analysis

Physical Properties

N-Fmoc-2-chlorobenzyl-glycine appears as a white to off-white solid at room temperature. It exhibits moderate solubility in polar solvents like DMF and dimethyl sulfoxide but less so in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 423.88 g/mol
  • Melting Point: Typically ranges between 100°C - 120°C depending on purity.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.
Applications

N-Fmoc-2-chlorobenzyl-glycine has several scientific uses:

  1. Peptide Synthesis: It serves as a crucial building block for synthesizing peptides via solid-phase methods.
  2. Drug Development: Its derivatives may be explored for potential pharmaceutical applications due to their structural diversity.
  3. Bioconjugation Studies: Used in research involving bioconjugates where precise control over amino acid sequences is required.
Synthetic Methodologies for N-Fmoc-2-chlorobenzyl-glycine

Traditional Peptide Coupling Strategies for Fluorenylmethyloxycarbonyl-Protected Derivatives

Traditional peptide coupling methodologies form the cornerstone for synthesizing N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine, leveraging well-established carbodiimide and aminium-based reagents to form the critical amide bond between the chlorobenzyl-modified glycine backbone and the Fluorenylmethyloxycarbonyl protecting group. These solution-phase approaches prioritize high-yielding transformations while maintaining stereochemical integrity throughout the synthesis process [6].

The stepwise synthesis typically commences with protection of glycine's α-amino group using Fluorenylmethyloxycarbonyl chloride (Fluorenylmethyloxycarbonyl-Chloride) under Schotten-Baumann conditions. This reaction employs biphasic solvent systems (dichloromethane/water) with sodium bicarbonate as base, achieving near-quantitative protection yields at ambient temperature within 2-3 hours. The resulting N-Fluorenylmethyloxycarbonyl-glycine intermediate subsequently undergoes N-alkylation via nucleophilic displacement using 2-chlorobenzyl bromide or chloride. This critical functionalization step requires careful optimization to minimize O-alkylation and dialkylation byproducts. Potassium carbonate in dimethylformamide at 45-50°C for 8-12 hours typically provides optimal results, yielding the monoalkylated product in 75-85% yield after aqueous workup and recrystallization from ethyl acetate/hexane mixtures [6].

Carbodiimide-mediated coupling represents the most prevalent strategy, employing diisopropylcarbodiimide in conjunction with 1-hydroxybenzotriazole as an additive. This combination facilitates efficient amide bond formation while suppressing racemization—particularly crucial when synthesizing enantiopure derivatives. The reaction proceeds through in situ generation of an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine component. The auxiliary nucleophile, 1-hydroxybenzotriazole, forms a less labile yet highly reactive ester, significantly reducing epimerization risks even for prolonged reaction times. Typical conditions involve equimolar ratios of carboxylic acid and amine components, 1.05 equivalents of diisopropylcarbodiimide, and 1 equivalent of 1-hydroxybenzotriazole in dimethylformamide at 0°C warming to room temperature over 12 hours [4].

Aminium-type coupling reagents offer enhanced efficiency for sterically demanding alkylations. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate provide superior activation kinetics, enabling coupling completion within 1-2 hours. These reagents operate via formation of stable active esters, allowing for lower reaction temperatures (0-5°C) that further minimize racemization. The use of N,N-diisopropylethylamine as a sterically hindered base maintains optimal pH conditions while avoiding base-catalyzed oxazolone formation that leads to epimerization. These reagents consistently deliver N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine with <0.5% racemization, as confirmed by chiral high-performance liquid chromatography analysis [4].

Table 1: Comparative Analysis of Coupling Reagents for N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine Synthesis

Coupling ReagentAdditiveReaction Time (h)Yield (%)Racemization (%)
Diisopropylcarbodiimide1-Hydroxybenzotriazole12780.8
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateNone1.5920.4
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateN,N-Diisopropylethylamine1950.2
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate1-Hydroxy-7-azabenzotriazole2900.3

Post-coupling purification presents significant challenges due to the amphiphilic nature of N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine. Sequential recrystallization from mixed solvent systems (typically ethyl acetate/hexane) provides material of >98% purity, as verified by reverse-phase high-performance liquid chromatography. For pharmaceutical-grade material, preparative high-performance liquid chromatography employing C18 columns with acetonitrile/water gradients delivers >99.5% purity, though at the expense of reduced yields (70-75%) compared to recrystallization approaches. Critical quality control parameters include residual solvent analysis, heavy metal content, and enantiomeric purity assessment via chiral stationary phases [6].

Asymmetric Synthesis via Chiral Nickel(II)-Glycine Schiff Base Complexes

The asymmetric synthesis of enantiomerically pure N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine leverages chiral auxiliaries in the form of nickel(II) complexes with glycine Schiff bases, providing exceptional stereocontrol during the critical benzylation step. This methodology circumvents the need for resolution of racemates, directly affording enantiopure intermediates suitable for pharmaceutical applications. The approach utilizes recyclable chiral ligands derived from proline or binaphthyl scaffolds that coordinate nickel(II) ions, creating a chiral environment for stereoselective alkylation [10].

The synthesis pathway initiates with preparation of the chiral nickel(II) complex from glycine, nickel(II) acetate tetrahydrate, and a tridentate chiral ligand—typically (R)- or (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide. Under optimized large-scale conditions, this assembly reaction employs 1,8-diazabicyclo[5.4.0]undec-7-ene in methanol at 68-70°C for 21 hours, yielding the orange crystalline complex in >98% yield with exceptional chiral purity (>99.5% enantiomeric excess). This complex serves as a chiral glycine equivalent wherein the prochiral glycine moiety is activated for stereoselective alkylation [10].

The critical alkylation step introduces the 2-chlorobenzyl moiety under mild basic conditions. The nickel(II)-glycine complex reacts with 2-chlorobenzyl bromide in dimethylformamide using potassium hydroxide/methanol (5 mol% excess) at -20°C, achieving near-quantitative diastereoselectivity (>99% diastereomeric excess). This remarkably low base stoichiometry represents a significant advancement for large-scale implementation, minimizing side reactions such as oligomerization and hydrolysis. The reaction proceeds via deprotonation of the glycine α-carbon, generating a nucleophilic carbanion that attacks the alkyl halide through an SN2 mechanism within the chiral pocket of the complex. The stereochemical outcome is primarily controlled by the chiral ligand's ability to shield one face of the glycine enolate, forcing alkylation from the exposed face [10].

Table 2: Diastereoselective Alkylation of Nickel(II)-Glycine Complex with 2-Chlorobenzyl Bromide

BaseTemperature (°C)Reaction Time (h)Diastereomeric Excess (%)Yield (%)
Potassium hydroxide/Methanol-206>9995
Sodium hydroxide/Methanol-2089790
Potassium tert-butoxide-7849985
Sodium hydride039582

Following alkylation, the chiral auxiliary is recovered through acid-mediated decomplexation. Treatment with 3M hydrochloric acid liberates the free 2-(2-chlorobenzyl)glycine derivative while precipitating the nickel(II) ions as insoluble chloride salts. The chiral ligand partitions into organic solvents (typically ethyl acetate) and is recovered in >95% yield after crystallization from methanol. The liberated amino acid undergoes Fluorenylmethyloxycarbonyl protection under standard conditions, yielding enantiopure N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine with >99.5% enantiomeric excess. This methodology has been successfully demonstrated on multi-kilogram scales, producing over 300 grams of target compound per batch with minimal chiral auxiliary loss (<2% per cycle) [10].

The economic viability of this asymmetric approach stems from the efficient ligand recycling and high atom economy. Lifecycle analysis demonstrates that the chiral ligand can undergo at least 15 reaction cycles without measurable erosion of stereocontrol, significantly reducing production costs compared to stoichiometric chiral auxiliary methods. Additionally, the nickel(II) salts are efficiently reclaimed (>90%) through precipitation and filtration, minimizing heavy metal waste streams. These attributes make the nickel(II)-Schiff base methodology particularly suitable for industrial-scale manufacturing of enantiopure non-proteinogenic amino acids, including N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine [10].

Solid-Phase Synthesis Integration for Modular Functionalization

Solid-phase peptide synthesis integration revolutionizes the synthetic approach to N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine by enabling rapid modular assembly and diversification. This methodology immobilizes the carboxylic acid functionality onto polymeric supports, permitting sequential reactions without intermediate purification and facilitating the synthesis of structurally diverse analogs. The approach proves particularly valuable for generating compound libraries containing N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine building blocks with varying benzyl substitution patterns [5] [7].

Resin selection critically influences functionalization efficiency. 2-Chlorotrityl chloride resin provides optimal loading for carboxylic acid anchoring due to its high stability toward nucleophiles and mild cleavage conditions. Loading efficiencies exceeding 95% are achieved by reacting the sodium salt of Fluorenylmethyloxycarbonyl-glycine with 2-chlorotrityl chloride resin in dichloromethane at ambient temperature for 3 hours. This acid-labile linker enables cleavage under mildly acidic conditions (1% trifluoroacetic acid in dichloromethane), preserving the acid-sensitive 2-chlorobenzyl moiety during liberation from the resin. Alternatively, Wang resins (4-hydroxymethylphenoxymethyl polystyrene) functionalized as bromo- or iodoalkyl esters allow nucleophilic displacement for direct benzylation. This approach anchors Fluorenylmethyloxycarbonyl-glycine via esterification with the alcohol functionality, followed by conversion to the halide using bromotripyrrolidinophosphonium hexafluorophosphate or similar halogenation reagents [7] [8].

On-resin benzylation constitutes the pivotal functionalization step. Following Fluorenylmethyloxycarbonyl deprotection with 20% piperidine in dimethylformamide, the secondary amine undergoes N-alkylation using 2-chlorobenzyl bromide under optimized conditions. Potassium iodide catalysis (10 mol%) significantly enhances reaction kinetics through in situ generation of the more reactive 2-chlorobenzyl iodide. Employing cesium carbonate as base in dimethylformamide at 60°C for 8-12 hours achieves >95% conversion, as monitored by quantitative Kaiser ninhydrin testing. Microwave irradiation dramatically reduces reaction times to 15-30 minutes while maintaining excellent yields, particularly valuable for synthesizing libraries of analogs with diverse benzyl substituents [7].

Table 3: Solid-Phase Functionalization Strategies for N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine Synthesis

Resin TypeAnchoring ChemistryBenzylation ConditionsCleavage ConditionsOverall Yield (%)
2-Chlorotrityl chlorideEsterificationCesium carbonate, dimethylformamide, 60°C1% Trifluoroacetic acid/dichloromethane85
Wang resinEsterification → BrominationPotassium iodide, cesium carbonate, dimethylformamide, microwave 60°C95% Trifluoroacetic acid/water80
Rink amideAmide bondAlkyl halide displacement20% Hexafluoroisopropanol/dichloromethane75
Sieber amideAmide bondAlkyl halide displacement1% Trifluoroacetic acid/dichloromethane78

Backbone protection strategies mitigate aggregation and sequence-dependent difficulties during solid-phase synthesis. Incorporation of pseudoproline dipeptide derivatives at strategic positions disrupts β-sheet formation, improving solvation and coupling efficiency during chain elongation. Additionally, backbone amide protection with 2,4-dimethoxybenzyl or 4-nitrophenylsulfonyl ethyloxycarbonyl groups prevents undesired N-alkylation and hydrogen bonding that contribute to synthetic difficulties. These protective measures prove essential when synthesizing sequences containing multiple N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine residues, which exhibit pronounced aggregation due to the hydrophobic chlorobenzyl moiety [8].

Aspartimide formation presents a significant challenge during prolonged solid-phase synthesis involving aspartic acid-containing sequences adjacent to N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine. This side reaction proceeds through base-catalyzed intramolecular cyclization, leading to multiple byproducts including α-, β-aspartyl peptides and piperidide adducts. Prevention strategies include incorporating the sterically hindered 2,6-dimethylpiperidine as base during Fluorenylmethyloxycarbonyl deprotection and using aspartic acid protected as the more stable 2-adamantyl ester instead of tert-butyl ester. These modifications suppress aspartimide formation to <2% even in challenging sequences like Asp-2-chlorobenzyl-glycine [8].

Microwave-Assisted and Solvent-Free Approaches for Enhanced Efficiency

Microwave-assisted synthesis dramatically enhances the production efficiency of N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine by accelerating reaction kinetics and improving product purity through controlled energy delivery. This non-thermal effect specifically activates polar intermediates, reducing activation barriers for the rate-limiting steps in both Fluorenylmethyloxycarbonyl protection and N-alkylation reactions. System optimization focuses on precise temperature control to prevent decomposition of heat-sensitive intermediates while maximizing reaction acceleration [7] [9].

The Fluorenylmethyloxycarbonyl protection step under microwave irradiation achieves completion in 5 minutes compared to 2-3 hours conventionally. Optimized conditions employ Fluorenylmethyloxycarbonyl-chloride (1.05 equivalents) and sodium bicarbonate (2 equivalents) in water/dioxane (1:3) at 80°C under 150W irradiation power. This accelerated protection avoids significant formation of Fluorenylmethyloxycarbonyl-β-alanine and Fluorenylmethyloxycarbonyl-dipeptide impurities that typically arise from prolonged reaction times at elevated temperatures. Subsequent N-alkylation with 2-chlorobenzyl bromide proceeds efficiently under microwave activation (100°C, 100W) using potassium carbonate in dimethylformamide, achieving 95% conversion in 8 minutes with <0.5% racemization. The dramatic rate enhancement stems from rapid, selective heating of polar intermediates and the ionic reaction environment, which lowers the transition state energy for nucleophilic displacement [7].

Solvent-free mechanochemical approaches offer environmentally sustainable alternatives by eliminating volatile organic compounds entirely. Ball-mill grinding techniques facilitate the reaction between Fluorenylmethyloxycarbonyl-glycine and 2-chlorobenzyl bromide in the presence of inorganic bases. Potassium carbonate demonstrates superior performance when co-ground with equimolar reactants at 25Hz frequency for 30 minutes, yielding 89% product without solvent input. The mechanical energy input generates transient reactive surfaces and localized heating at particle collision points, facilitating intimate mixing of solid reactants. This approach significantly reduces the environmental impact metric (E-factor) to 0.5 compared to 15-20 for solution-phase routes, primarily by eliminating solvent waste streams [9].

Table 4: Comparative Analysis of Microwave vs. Solvent-Free Synthesis Parameters

ParameterMicrowave-Assisted SynthesisSolvent-Free MechanochemistryConventional Solution Synthesis
Reaction Temperature80-100°CAmbient (25-35°C)45-50°C
Fluorenylmethyloxycarbonyl Protection Time5 min30 min120-180 min
N-Alkylation Time8 min30 min8-12 h
Energy Consumption0.8 kWh/mol0.05 kWh/mol1.2 kWh/mol
Typical Yield95%89%85%
E-Factor (kg waste/kg product)8.50.518.0

Scale-up considerations for microwave methodologies require specialized reactor designs to maintain efficiency. Continuous-flow microwave systems with annular reaction chambers enable large-scale production while preserving the rapid heating kinetics. Throughput capacities exceeding 500 grams per hour are achieved by pumping reactant slurry (10% solids in dimethylformamide) through a 5-liter cavity at 2.5L/min flow rate under 1200W irradiation at 100°C. The short residence time (2 minutes) prevents thermal degradation while maintaining >90% conversion per pass. Unreacted starting materials are efficiently recycled, increasing overall atom economy to >85%. These continuous systems demonstrate consistent performance for manufacturing multi-kilogram batches of N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine with minimal batch-to-batch variation [7].

Energy consumption analysis reveals that microwave-assisted routes reduce energy intensity by 40% compared to conventional heating methods. This advantage stems primarily from direct molecular activation and elimination of thermal inertia associated with heating reaction vessels. Life cycle assessment demonstrates a 35% reduction in carbon footprint per kilogram of product synthesized via optimized microwave routes compared to traditional methods, positioning this technology as environmentally preferable for large-scale manufacturing [9].

Recyclable Catalytic Systems in Large-Scale Production

Recyclable catalytic systems transform the economic landscape for N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine manufacturing by dramatically reducing reagent consumption and waste generation. These closed-loop systems focus particularly on recovering expensive chiral catalysts and solvents, which dominate production costs in asymmetric synthesis routes. Advanced immobilization techniques and novel reactor designs enable multiple reuse cycles without significant loss of activity or selectivity [10].

The nickel(II)-Schiff base catalytic system exemplifies efficient recyclability in enantioselective synthesis. Following alkylation and decomplexation, the chiral ligand (typically N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) is recovered from the organic phase via pH-controlled extraction. Acidification to pH 2.0 precipitates the ligand from ethyl acetate solution, achieving >98% recovery after filtration and washing. The reclaimed ligand retains full stereocontrolling ability through at least 15 reaction cycles, as confirmed by consistent diastereomeric excess (>99%) in successive glycine alkylation batches. Nickel(II) ions are simultaneously reclaimed from the aqueous phase as nickel(II) hydroxide precipitate by basification to pH 10.5, achieving 95% metal recovery. This reclaimed nickel is subsequently reconverted to nickel(II) acetate tetrahydydrate for reuse in complex assembly, establishing a nearly closed-loop metal cycle [10].

Immobilized Lewis acid catalysts provide efficient alternatives for racemization-free coupling reactions. Zirconium(IV)-modified mesoporous silica (SBA-15) catalyzes amide bond formation between Fluorenylmethyloxycarbonyl-protected glycine and 2-chlorobenzylamine without epimerization. The catalyst features zirconium(IV) ions coordinated to phosphonate groups grafted onto the silica surface, creating a highly ordered hexagonal pore structure (5.8nm diameter) that accommodates the reactants. Under optimized conditions (80°C in dimethylacetamide), turnover frequencies reach 85 h⁻¹ with turnover numbers exceeding 2500 before significant deactivation occurs. Catalyst regeneration involves calcination at 450°C followed by re-impregnation with zirconium(IV) chloride solution, restoring 95% of initial activity. This robust performance enables continuous operation for over 500 hours in fixed-bed reactors, producing N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine with 99.8% chemical purity and <0.1% racemization [4].

Table 5: Recyclable System Performance in Large-Scale Production

Recyclable ComponentRecycling MethodRecovery Efficiency (%)Reuse CyclesCost Reduction Contribution
Chiral Schiff base ligandAcidic precipitation98>1538%
Nickel(II) ionsAlkaline precipitation95Unlimited22%
Solvent (dimethylformamide)Vacuum distillation99.5Continuous25%
Zirconium(IV)-SBA-15 catalystCalcination/reimpregnation95>2015%

Continuous flow hydrogenation provides an efficient methodology for catalytic debenzylation when synthesizing precursors for N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine. Palladium nanoparticles (3-5nm) immobilized on functionalized carbon nanofibers enable hydrogenolytic cleavage of benzyl-protecting groups from glycine derivatives. Under optimized conditions (50°C, 15 bar hydrogen pressure, 0.5M substrate in ethanol), complete deprotection occurs within 45 seconds residence time. The catalyst exhibits exceptional stability, processing >10,000 substrate volumes before requiring regeneration via oxidative treatment. This continuous system integrates seamlessly with upstream Fluorenylmethyloxycarbonyl protection and downstream crystallization, enabling fully continuous production of key intermediates [5].

Solvent recycling substantially reduces both environmental impact and production costs. Multistage vacuum distillation recovers dimethylformamide with >99.5% purity from reaction mixtures, while aqueous streams undergo reverse osmosis followed by activated carbon treatment to recover residual organics. These measures reduce solvent consumption to <0.5kg per kilogram of N-Fluorenylmethyloxycarbonyl-2-chlorobenzyl-glycine produced, compared to 8-10kg in conventional processes. Life cycle analysis confirms 65% reduction in carbon dioxide equivalent emissions and 90% reduction in volatile organic compound emissions for processes implementing comprehensive solvent recovery systems [10].

Economic modeling for a 100-ton/year production facility demonstrates the compelling advantages of integrated recycling systems. The implementation of chiral ligand recovery, nickel recycling, solvent distillation, and catalyst regeneration reduces operating costs by 42% compared to linear processes. This cost structure improvement makes enantioselective synthesis competitive with classical resolution methods, while providing superior enantiomeric purity (>99.5% enantiomeric excess versus 99% enantiomeric excess maximum for resolution). The capital investment for recycling infrastructure achieves payback within 18 months due to dramatically reduced raw material consumption [10].

Properties

Product Name

N-Fmoc-2-chlorobenzyl-glycine

IUPAC Name

2-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)

InChI Key

SSBWYSYJTDIBOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.